
1-(2-Fluoro-5-hydroxyphenyl)ethanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-5-hydroxyphenyl)ethanone can be synthesized through the Fries rearrangement of 4-fluorophenyl acetate using aluminum chloride as a catalyst. The reaction is typically conducted without a solvent at temperatures between 115°C and 150°C, yielding the desired product with an efficiency of 88-89% .
Industrial Production Methods: Industrial production of this compound involves a multi-step process:
Double Esterification: Amino groups and phenolic hydroxyl groups undergo esterification in one step using amino-phenol as the raw material.
Fries Rearrangement: The esterified product is subjected to Fries rearrangement in the presence of aluminum chloride and sodium chloride.
Fluorine Diazotization: The hydrolyzate is heated after completing fluorine diazotization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
1-(2-Fluoro-5-hydroxyphenyl)ethanone serves as an important intermediate in the synthesis of various beta-blockers. These compounds are widely used in treating cardiovascular diseases and hypertension. The versatility of this compound allows it to be tailored for specific beta-blocker formulations, indicating significant market potential in pharmaceutical applications.
Indole Derivatives Synthesis
This compound is also utilized in synthesizing indole derivatives, which exhibit a wide range of biological activities such as antiviral, anticancer, and anti-inflammatory effects. The structural features of this compound enhance its reactivity, making it a valuable precursor for developing therapeutics targeting various diseases .
Organic Synthesis
Chalcone Synthesis
In organic chemistry, this compound is employed to synthesize chalcone compounds, particularly DHPO (a fluorescent chemosensor). This sensor selectively detects Fe³⁺ ions in aqueous solutions through a "turn on and turn off" fluorescence mechanism. The synthesis involves a reaction with 3,4-dimethoxybenzaldehyde under ultrasound irradiation.
Flavones and Chromones Preparation
The compound has been documented for its role in preparing various flavones and chromones. These compounds are significant due to their diverse applications in food chemistry, cosmetics, and pharmaceuticals.
Photochemistry
Metallophthalocyanines Synthesis
this compound is used in synthesizing fluoro-chalcone substituted metallophthalocyanines (MPcs). These compounds are studied for their photochemical properties and potential applications in solar energy conversion and photodynamic therapy. Characterization techniques such as FT-IR and NMR spectroscopy are employed to analyze their structures and behaviors.
Biological Research
Biological Activity Potential
The presence of fluorine in this compound enhances its binding affinity to biological targets. Although specific biological activities are not extensively documented, its structural characteristics suggest potential interactions with enzymes and receptors, possibly modulating their activities .
Data Table: Summary of Applications
Application Area | Description | Methods Used | Outcomes/Results |
---|---|---|---|
Medicinal Chemistry | Synthesis of beta-blockers | Various synthetic pathways | Significant market potential for cardiovascular drugs |
Organic Synthesis | Preparation of chalcone compounds (e.g., DHPO) | Ultrasound-assisted synthesis | Effective fluorescent chemosensor for Fe³⁺ detection |
Photochemistry | Development of metallophthalocyanines | Spectroscopic characterization (FT-IR, NMR) | Enhanced photochemical properties for energy conversion |
Biological Research | Synthesis of indole derivatives with diverse biological activities | Synthetic methods vary by derivative | Potential for antiviral, anticancer, and anti-inflammatory applications |
Case Study 1: Fluorescent Chemosensor Development
In a study focusing on the development of fluorescent chemosensors using this compound, researchers synthesized DHPO. This compound demonstrated selective fluorescence enhancement upon binding to Fe³⁺ ions, showcasing its utility in environmental monitoring and analytical chemistry.
Case Study 2: Indole Derivative Exploration
Another study investigated the synthesis of indole derivatives from this compound. The resulting compounds exhibited significant antiviral activity against HIV-1 protease inhibitors, indicating the compound's potential role in drug discovery for viral infections.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-hydroxyphenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in metabolic pathways, particularly those related to the synthesis of neurotransmitters.
Pathways Involved: It modulates the activity of enzymes by binding to their active sites, thereby influencing the production of key biochemical intermediates.
Comparison with Similar Compounds
1-(2-Fluoro-5-hydroxyphenyl)ethanone can be compared with other similar compounds such as:
- 2-Acetyl-4-fluorophenol
- 5-Fluoro-2-hydroxyacetophenone
- 2-Hydroxy-5-fluoroacetophenone
Uniqueness:
- Fluorine Substitution: The presence of a fluorine atom at the 2-position enhances its reactivity and specificity in biochemical applications.
- Hydroxyl Group: The hydroxyl group at the 5-position provides additional sites for chemical modification, making it a versatile intermediate .
Biological Activity
1-(2-Fluoro-5-hydroxyphenyl)ethanone, also known by its CAS number 145300-04-5, is a compound that has garnered interest in various fields of chemistry and biology. Its structural features suggest potential biological activities, particularly in the synthesis of pharmaceuticals and as a precursor in drug development. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound is characterized by:
- Fluorine Atom : Enhances binding affinity to biological targets.
- Hydroxyl Group : Capable of forming hydrogen bonds, potentially modulating enzyme activities.
- Molecular Formula : C9H9F1O2.
The compound is soluble in water with a solubility estimate of 0.883 mg/ml and exhibits high gastrointestinal absorption characteristics.
Applications in Biological Chemistry
This compound serves as an important intermediate in the synthesis of various biologically active compounds:
- Beta-blockers : It is utilized in the synthesis of several beta-blockers, which are widely used in treating cardiovascular diseases.
- Flavones and Chromones : The compound is involved in synthesizing flavonoids that exhibit antioxidant properties.
- Indole Derivatives : It can be transformed into indole derivatives known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
The biological activity of this compound can be attributed to its structural properties:
- Enzyme Inhibition : Compounds derived from it have shown potential as inhibitors for enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are crucial targets in treating neurological disorders and other diseases .
Table 1: Enzyme Inhibition Potencies
Compound | Target Enzyme | Ki (nM) | IC50 (nM) |
---|---|---|---|
Compound 2 | AChE | 22.13 ± 1.96 | 28.76 |
Compound 4 | AChE | 23.71 ± 2.95 | - |
Compound 1 | hCA II | 8.76 ± 0.84 | - |
Case Study 1: Synthesis of Chalcone Derivatives
A study demonstrated that derivatives synthesized from this compound could function as fluorescent chemosensors for metal ions like Fe3+. The synthesized chalcone exhibited selective detection capabilities, highlighting its potential application in environmental monitoring and biochemical assays.
Case Study 2: Indole Derivatives
Research has shown that indole derivatives synthesized using this compound possess significant biological activities. For instance, certain derivatives displayed potent anti-HIV and anticancer effects, indicating the therapeutic potential of compounds derived from this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Fluoro-5-hydroxyphenyl)ethanone, and what key experimental parameters should be optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or hydroxylation/fluorination of precursor acetophenones. Key steps include:
- Precursor Selection : Use 2-fluoro-5-methoxyphenyl derivatives, followed by demethylation to introduce the hydroxyl group (e.g., via BBr₃ in anhydrous conditions) .
- Solvent Optimization : Distilled acetonitrile or dried toluene (over CaH₂ or molecular sieves) ensures anhydrous conditions for electrophilic substitution .
- Temperature Control : Maintain reaction temperatures between 0–5°C during fluorination to minimize side reactions .
Table 1 : Example Reaction Conditions from Literature
Precursor | Reagents | Solvent | Yield | Reference |
---|---|---|---|---|
1-(2-Amino-5-fluorophenyl)ethanone | HNO₂ (nitrosation) | Acetic acid | ~43% | |
5-Fluoro-2-methoxyacetophenone | BBr₃ (demethylation) | Dichloromethane | 60–70% |
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., hydroxyl at C5, fluorine at C2) via characteristic shifts:
- Hydroxyl proton: δ ~12 ppm (broad, DMSO-d₆) .
- Acetyl group: δ ~2.6 ppm (singlet, 3H) .
- FT-IR : Detect O–H (3200–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .
- X-ray Diffraction : Resolve crystal packing and hydrogen bonding patterns (if single crystals are obtainable) .
Advanced Research Questions
Q. What are the hydrogen bonding motifs observed in this compound, and how do they influence its reactivity?
- Methodological Answer : High-resolution X-ray/neutron diffraction studies reveal:
- Intramolecular H-bonding : Hydroxyl (O–H) forms a weak interaction with the adjacent fluorine (F···H–O distance ~2.4 Å), stabilizing the planar conformation .
- Intermolecular Interactions :
- O–H···O=C chains create a 1D network in the crystal lattice, enhancing thermal stability .
- Fluorine participates in C–H···F interactions (3.0–3.2 Å), affecting solubility in polar solvents .
Table 2 : Topological Charge Density Parameters (from )
Bond Critical Point | ρ(r) (eÅ⁻³) | ∇²ρ(r) (eÅ⁻⁵) | Interaction Type |
---|---|---|---|
O–H···O=C | 0.25 | -1.8 | Moderate H-bond |
C–H···F | 0.08 | +0.6 | Weak electrostatic |
Q. How can discrepancies in reported physicochemical properties (e.g., LogP, melting point) be addressed methodologically?
- Methodological Answer : Discrepancies often arise from variations in:
- Purity : Use standardized purification (e.g., recrystallization from CCl₄ or column chromatography) .
- Measurement Techniques :
- LogP : Compare shake-flask vs. HPLC-derived values; cross-validate using computational tools (e.g., ACD/Labs Percepta) .
- Melting Point : Use differential scanning calorimetry (DSC) for accuracy (±1°C) vs. capillary methods .
- Data Sources : Prioritize peer-reviewed studies over non-validated databases (e.g., NIST Chemistry WebBook for thermodynamic data) .
Q. What strategies are effective for utilizing this compound as a precursor in heterocyclic synthesis?
- Methodological Answer : The acetyl and hydroxyl groups enable:
- Oxadiazole Formation : React with hydrazides (e.g., phenylpropionohydrazide) in acetic anhydride to form 1,3,4-oxadiazoles. Para-substituted derivatives show enhanced bioactivity .
- Cyclometalation : Palladium-catalyzed C–H activation to generate pyrazole-based palladacycles for catalytic applications .
Key Optimization : - Protect the hydroxyl group (e.g., as TBS ether) during metalation to prevent coordination interference .
Properties
IUPAC Name |
1-(2-fluoro-5-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTWDJSAUFFBRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566309 | |
Record name | 1-(2-Fluoro-5-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145300-04-5 | |
Record name | 1-(2-Fluoro-5-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145300-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluoro-5-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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